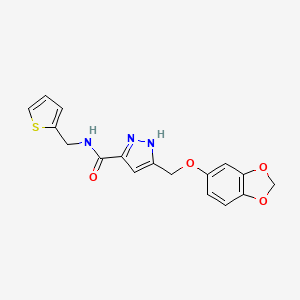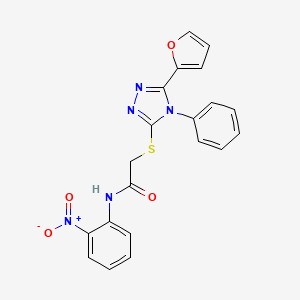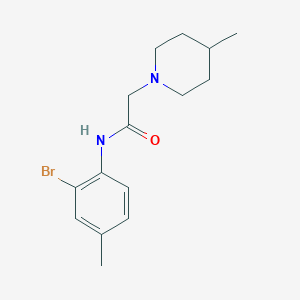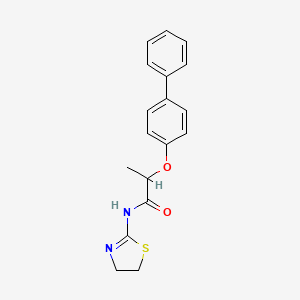![molecular formula C17H24N2O3 B4994459 Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4994459.png)
Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound with the empirical formula C23H28N2O3 and a molecular weight of 380.48 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor, preventing the activity of certain enzymes by binding to their active sites . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-[(3-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-[(4-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in pharmaceutical research .
Propriétés
IUPAC Name |
tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-7-5-8-13(11-12)18-15(20)14-9-6-10-19(14)16(21)22-17(2,3)4/h5,7-8,11,14H,6,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMZXGFKOZXEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)



![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-ylamino)propan-2-yl]carbamate](/img/structure/B4994416.png)
![Methyl 3-[[2-(2-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B4994420.png)


![Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4994437.png)
![4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide](/img/structure/B4994439.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)

![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4994466.png)
